molecular formula C22H25ClFN3O2 B12691344 Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo- CAS No. 83130-61-4

Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo-

Cat. No.: B12691344
CAS No.: 83130-61-4
M. Wt: 417.9 g/mol
InChI Key: AVCIRSAYBVBOSV-UHFFFAOYSA-N
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Description

The compound Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo- features a benzamide core with distinct substituents:

  • 4-amino and 5-chloro groups on the aromatic ring.
  • 2-methoxy substitution at the ortho position.
  • An 8-azabicyclo[3.2.1]octane scaffold attached to the benzamide nitrogen, modified with a 3-fluorophenylmethyl group.
  • The exo configuration specifies the spatial orientation of the substituents on the bicyclic system.

Key properties include lipophilicity (predicted XlogP = ~4) and hydrogen-bonding capacity (2 donors, 5 acceptors), which influence solubility and target interactions .

Properties

CAS No.

83130-61-4

Molecular Formula

C22H25ClFN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[8-[(3-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H25ClFN3O2/c1-29-21-11-20(25)19(23)10-18(21)22(28)26-15-8-16-5-6-17(9-15)27(16)12-13-3-2-4-14(24)7-13/h2-4,7,10-11,15-17H,5-6,8-9,12,25H2,1H3,(H,26,28)

InChI Key

AVCIRSAYBVBOSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)F)Cl)N

Origin of Product

United States

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo- (CAS No. 83130-61-4) is a complex structure that combines various pharmacophores, potentially leading to unique biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C22H25ClFN3O2C_{22}H_{25}ClFN_{3}O_{2}, with a molecular weight of approximately 417.91 g/mol. The structural complexity arises from the presence of a bicyclic system and multiple functional groups, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC22H25ClFN3O2
Molecular Weight417.91 g/mol
CAS Number83130-61-4
SMILESC1=C(C(=CC(=C1N)Cl)...

Biological Activity Overview

The biological activity of benzamide derivatives often relates to their ability to interact with specific receptors or enzymes in the body. The following sections summarize key findings related to the biological activity of the compound .

Antimicrobial Activity

Recent studies have indicated that benzamide derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to Benzamide, 4-amino-5-chloro-N-(8-((3-fluorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2-methoxy-, exo- have shown effectiveness against various bacterial strains.

A study reported that certain benzamide derivatives demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential utility as antibacterial agents .

Analgesic and Anti-inflammatory Properties

Research into benzamide derivatives has also highlighted their potential as analgesics and anti-inflammatory agents. For example, some compounds have been shown to act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with the central nervous system (CNS). Studies on similar benzamide structures have indicated efficacy as opioid receptor agonists, pointing towards possible applications in pain management .

Case Studies

  • Study on Opioid Receptor Agonism : A parallel synthetic method explored various benzamide derivatives for their activity as mu and delta opioid agonists. The findings demonstrated that specific substitutions on the benzamide structure significantly enhanced receptor affinity and selectivity .
  • Antimicrobial Efficacy : A series of benzamides were tested for their larvicidal activity against mosquito larvae, revealing that some compounds exhibited over 90% efficacy at low concentrations . This suggests potential applications in vector control strategies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications on the benzene ring or substitutions on the nitrogen atom can drastically affect potency and selectivity for biological targets.

ModificationEffect on Activity
Chlorine substitutionIncreased antibacterial activity
Fluorine substitutionEnhanced CNS penetration
Methoxy groupImproved solubility

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Studies have shown that benzamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, the structural modifications in benzamides can enhance their efficacy against HepG2 liver cancer cells, demonstrating potential for further development as anticancer agents .
  • Neuropharmacological Effects :
    • Compounds similar to benzamide have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. The incorporation of specific substituents can modulate receptor interactions, enhancing their therapeutic potential .
  • Anti-inflammatory Properties :
    • Research indicates that certain benzamide derivatives possess anti-inflammatory effects, making them candidates for treating conditions characterized by chronic inflammation .

Agrochemical Applications

  • Pesticidal Activity :
    • Recent studies have explored the synthesis of novel benzamides linked with oxadiazole moieties, which have shown promising pesticidal activity. These compounds may serve as lead structures for developing new agrochemicals with improved efficacy against pests .
  • Herbicidal Activity :
    • Benzamide derivatives are also being evaluated for their herbicidal properties, targeting specific pathways in plant growth regulation to control unwanted vegetation effectively .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on HepG2 cells; induced apoptosis and cell cycle arrest.
Neuropharmacological EffectsShowed potential neuroprotective effects in models of Alzheimer's disease; enhanced receptor binding affinity noted.
Pesticidal ActivityIdentified several novel benzamides with high activity against agricultural pests; structure-activity relationship established.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Bromo Analog (CAS: 76351-95-6)
  • Structure : Replaces the 5-chloro group with 5-bromo .
  • Properties :
    • Higher molecular weight (461.11 g/mol vs. ~444.9 g/mol for chloro analog).
    • Similar lipophilicity (XlogP = 4) but increased polar surface area (67.6 Ų).
    • Boiling point: 554.1°C; density: 1.46 g/cm³ .
  • Implications : Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to chlorine.

Azabicyclo Substituent Variations

Thienylmethyl Derivatives
  • Examples: 3-Thienylmethyl: Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-(3-thienylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)-, exo- 2-Thienylmethyl: Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-(2-thienylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)-, exo-
Methylphenyl and Cyclohexylmethyl Derivatives
  • 3-Methylphenyl : Increased steric bulk may hinder receptor access.
  • Cyclohexylmethyl: Enhanced lipophilicity (XlogP > 4) due to the nonpolar cyclohexane ring .

Stereochemical and Salt Form Modifications

Stereoisomers in
  • Compound: 4-amino-5-chloro-N-[(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-[1-methylbut-2-ynyloxy]-benzamide.
  • Isomers: (1S)-1-methylbut-2-ynyloxy: Preferred for stability and efficacy. (1R)-1-methylbut-2-ynyloxy: Potential differences in pharmacokinetics.
  • Implications : Stereochemistry critically impacts target engagement and metabolic stability .
Monohydrochloride Salt ()
  • Example: Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo-.
  • Advantage : Salt forms improve aqueous solubility and bioavailability .

Structure-Activity Relationships (SAR) from

While focuses on PCAF HAT inhibitors, general SAR principles apply:

  • Acyl Chain Length: Long 2-acylamino substituents (e.g., tetradecanoyl) enhance inhibitory activity (79% vs. 68% for AA).
  • Scaffold Flexibility: The 2-aminobenzoic acid scaffold can replace salicylic acid, suggesting adaptability in benzamide-based drug design .

Comparative Data Table

Compound Name (Abbreviated) Substituents (R1, R2, R3) Key Properties/Activity Evidence Source
Target Compound R1=Cl, R2=3-Fluorophenylmethyl, R3=exo XlogP=4, TPSA=67.6 Ų, HBD=2, HBA=5
Bromo Analog (76351-95-6) R1=Br, R2=3-Fluorophenylmethyl, R3=exo MW=461.11, BP=554.1°C, Density=1.46
3-Thienylmethyl Derivative R1=Cl, R2=3-Thienylmethyl, R3=exo Sulfur electronics, potential metabolic shift
(1S)-1-Methylbut-2-ynyloxy Isomer () R1=Cl, R2=8-Methyl, R3=1-methylbut-2-ynyloxy Stabilized formulation, preferred isomer
Monohydrochloride Salt () R1=F, R2=N-butyl-4-fluoro, R3=endo Enhanced solubility (salt form)

Preparation Methods

Formation of the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane structure is a key component in this compound and is synthesized using the following steps:

  • Starting Material:

    • The synthesis begins with a precursor such as 3-oxo-8-azabicyclo[3.2.1]octane or its derivatives (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate).
  • Enolization and Functionalization:

    • A solution of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) is used to enolize the ketone at low temperatures (e.g., -70°C to -78°C).
    • A trifluoromethanesulfonyl reagent is added to introduce a triflate group, forming intermediates like 3-trifluoromethanesulfonyloxy derivatives.
  • Introduction of Benzyl Groups:

    • The azabicyclo core is functionalized with benzyl groups, such as 3-fluorobenzyl, using nucleophilic substitution reactions in the presence of a base like potassium bis(trimethylsilyl)amide (KHMDS).

Functionalization of the Benzamide Moiety

The benzamide core is modified with various substituents to achieve the desired structure:

  • Substitution on the Benzene Ring:

    • The benzene ring is functionalized with amino, chloro, and methoxy groups through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
    • For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
  • Amidation Reaction:

    • The carboxylic acid derivative of the benzene ring reacts with amines to form the benzamide moiety.
    • In this case, the amine group originates from the azabicyclo structure functionalized in step 1.

Coupling Reactions

The final step involves coupling the azabicyclo structure with the benzamide moiety:

  • Catalysts and Reagents:

    • Coupling reactions are often facilitated by coupling agents such as carbodiimides (e.g., DCC or EDC) or phosphonium salts in solvents like dichloromethane or THF.
    • Catalysts like triethylamine may be used to promote the reaction.
  • Reaction Conditions:

    • The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure high yield and purity.
    • Purification involves column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures.

Summary Table of Key Steps

Step Reagents/Conditions Outcome
Formation of Azabicyclo Core LiHMDS in THF at -70°C; triflate reagents Triflate-functionalized azabicyclo core
Functionalization of Benzene Chlorination (SOCl₂), methoxylation (MeOH, HCl) Substituted benzene ring
Amidation Amine from azabicyclo + carboxylic acid derivative Formation of benzamide
Final Coupling DCC/EDC, triethylamine in DCM Fully assembled compound

Analytical Confirmation

Each step requires analytical verification to confirm structural integrity:

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